molecular formula C10H10F3NO B7891293 (S)-6-(Trifluoromethyl)chroman-4-amine

(S)-6-(Trifluoromethyl)chroman-4-amine

Katalognummer: B7891293
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: UPEDVFHMBQZINU-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-6-(Trifluoromethyl)chroman-4-amine is a chiral organic compound characterized by a chroman (benzodihydropyran) backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 4-position. Its stereochemistry at the 4-position is specified as the (S)-enantiomer, which is critical for its biological interactions.

Eigenschaften

IUPAC Name

(4S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEDVFHMBQZINU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(Trifluoromethyl)chroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromanone derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of (S)-6-(Trifluoromethyl)chroman-4-amine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-6-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

(S)-6-(Trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-6-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Molecular Formula: C₁₀H₁₀F₃NO (base compound) , C₁₀H₁₁ClF₃NO (hydrochloride salt) .
  • Molecular Weight : 217.19 g/mol (base), 253.65 g/mol (hydrochloride) .
  • CAS Numbers :
    • Base compound: 1228570-12-4 .
    • Hydrochloride salt: 2088960-08-9 .
  • Purity : ≥95% (commercial samples) .
  • Applications : Used in pharmaceutical research, particularly in the development of G protein-biased μ-opioid receptor agonists (e.g., SHR9352 derivatives) .

Comparison with Structural Analogs

The compound is compared below with three classes of analogs: fluorinated chroman-4-amines, non-fluorinated chroman-4-amines, and spirocyclic derivatives.

Fluorinated Chroman-4-amines

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(S)-6-(Trifluoromethyl)chroman-4-amine 1228570-12-4 C₁₀H₁₀F₃NO -CF₃ at C6, -NH₂ at C4 217.19 High lipophilicity due to -CF₃; used in opioid receptor modulation .
(S)-6-Fluoro-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)chroman-4-amine Not provided C₂₅H₂₈FN₃O₂ -F at C6, extended spirochain 433.51 Enhanced μ-opioid receptor binding due to spirocyclic moiety .
6-Fluoro-8-(trifluoromethyl)chroman-4-amine Not provided C₁₀H₉F₄NO -F at C6, -CF₃ at C8 251.18 Dual fluorination increases metabolic stability but reduces solubility .

Key Observations :

  • The trifluoromethyl group in (S)-6-(Trifluoromethyl)chroman-4-amine enhances metabolic stability and lipophilicity compared to mono-fluorinated analogs .

Non-Fluorinated Chroman-4-amines

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(S)-Chroman-4-ylamine Not provided C₉H₁₁NO -NH₂ at C4 149.19 Simpler structure; used as a scaffold in basic research .
(R)-3,4-Dihydro-2H-chromen-4-amine Not provided C₉H₁₁NO -NH₂ at C4, unsaturated backbone 149.19 Planar structure reduces stereochemical complexity .

Key Observations :

  • The absence of fluorination in these analogs reduces lipophilicity, making them less suitable for blood-brain barrier penetration in CNS drug development .

Spirocyclic and Complex Derivatives

Compound Name (Example) Key Structural Features Molecular Weight (g/mol) Applications
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Dual trifluoromethyl groups, spirocyclic core ~775 (LCMS data) Anticancer and antiviral research .

Key Observations :

  • These derivatives incorporate multiple trifluoromethyl groups and complex spirocyclic frameworks, increasing potency but complicating synthesis .

Structural and Functional Insights

  • Role of Trifluoromethyl Group : The -CF₃ group in (S)-6-(Trifluoromethyl)chroman-4-amine contributes to electron-withdrawing effects, enhancing stability and binding affinity in hydrophobic pockets of target proteins .
  • Stereochemical Specificity : The (S)-configuration is critical for activity, as seen in μ-opioid receptor agonists where enantiomeric inversion reduces efficacy .
  • Comparative Solubility : The hydrochloride salt form of (S)-6-(Trifluoromethyl)chroman-4-amine offers improved aqueous solubility compared to its neutral analogs, facilitating in vivo studies .

Biologische Aktivität

(S)-6-(Trifluoromethyl)chroman-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

(S)-6-(Trifluoromethyl)chroman-4-amine is characterized by a chroman backbone with a trifluoromethyl group at the 6-position. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's interaction with biological targets. Its molecular formula is C10H8F3NC_{10}H_{8}F_{3}N with a molecular weight of approximately 235.18 g/mol.

Synthesis

The synthesis of (S)-6-(Trifluoromethyl)chroman-4-amine typically involves several steps, including the introduction of the trifluoromethyl group and subsequent amination reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Preliminary studies indicate that (S)-6-(Trifluoromethyl)chroman-4-amine exhibits promising biological activity, particularly as an enzyme inhibitor or receptor modulator. The trifluoromethyl group is believed to enhance binding affinity to various biological receptors, potentially leading to increased efficacy in pharmacological contexts .

Cytotoxicity Studies

Recent research has demonstrated that derivatives of chroman compounds, including (S)-6-(Trifluoromethyl)chroman-4-amine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds induce apoptosis and cell cycle arrest in colon cancer cell lines by modulating the expression of critical genes involved in apoptosis, such as P53 and Bax .

CompoundCancer Cell LineMechanism of ActionKey Findings
(S)-6-(Trifluoromethyl)chroman-4-amineHCT116 (colon cancer)Induces apoptosisUpregulates P53 and Bax; downregulates CDK4 and Bcl-2
Chromone derivative IIMCF-7 (breast cancer)Induces apoptosisSelective for isoforms IX and XII of human carbonic anhydrase

Case Studies

  • Colon Cancer : In studies involving HCT116 cells, treatment with (S)-6-(Trifluoromethyl)chroman-4-amine resulted in increased mRNA levels of pro-apoptotic genes P53 and Bax while decreasing anti-apoptotic Bcl-2 levels. This dual mechanism suggests potential for therapeutic applications in cancer treatment .
  • Leukemia : Similar compounds have shown effectiveness against leukemia cell lines without toxicity to normal cells, indicating a selective action that could be beneficial in developing targeted therapies .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of (S)-6-(Trifluoromethyl)chroman-4-amine is crucial for its development as a therapeutic agent. Preliminary assessments suggest favorable bioavailability due to enhanced lipophilicity from the trifluoromethyl group. Further studies are needed to comprehensively evaluate its metabolic stability and potential toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.